N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS No.: 957492-69-2
Cat. No.: VC21514374
Molecular Formula: C18H25N3O
Molecular Weight: 299.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957492-69-2 |
|---|---|
| Molecular Formula | C18H25N3O |
| Molecular Weight | 299.4g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)13(3)10-21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22) |
| Standard InChI Key | ZEJQETOWJUXKNF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C)C |
Introduction
N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with a complex molecular structure. It is identified by the CAS number 957492-69-2 and has a molecular formula of C18H25N3O, with a formula weight of 299.4106 g/mol . This compound belongs to the class of propanamides, which are derivatives of propanoic acid, and incorporates both phenyl and pyrazolyl rings, indicating potential applications in pharmaceutical or chemical research due to its structural complexity.
Synthesis
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of amide bonds and the incorporation of heterocyclic rings. Common reagents might include amines, carboxylic acids, and appropriate catalysts for coupling reactions.
Potential Applications
Given its structural complexity, N-(2,4-dimethylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide could be of interest in various fields:
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Pharmaceutical Research: Compounds with similar structures have shown potential as inhibitors or modulators in biological systems. For example, pyrazole derivatives are known for their anti-inflammatory and anticancer properties .
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Chemical Synthesis: The compound's unique structure makes it a candidate for studying reaction mechanisms and optimizing synthesis protocols.
Future Directions
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Biological Activity Screening: In vitro and in vivo studies to assess potential therapeutic applications.
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Synthesis Optimization: Developing efficient synthesis protocols to facilitate large-scale production.
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Structural Modifications: Investigating the effects of modifying the compound's structure on its biological activity.
Given the lack of specific literature on this compound, future research should focus on these areas to fully explore its potential.
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